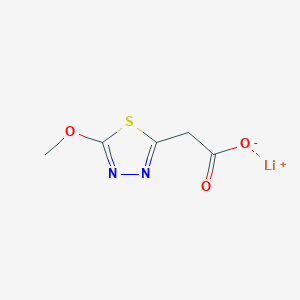

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” is a compound that contains a lithium ion and a 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate ion . It has a molecular weight of 180.11 . The compound is available in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication . Derivatives of 1,3,4-thiadiazole have the ability to produce mesoionic salts, which can strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis

“Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” is a powder that is stored at room temperature . Its CAS Number is 2138422-62-3 and its molecular weight is 180.11 .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The 1,3,4-thiadiazole moiety can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Antibacterial Activity

Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antibacterial activity . For example, they have been shown to inhibit the growth of certain bacteria strains such as Klebsiella pneumoniae and Staphylococcus epidermidis .

Anticancer Activity

1,3,4-Thiadiazole derivatives have been studied for their potential anticancer activity . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Antidiabetic Activity

1,3,4-Thiadiazole compounds are also known to exhibit antidiabetic activity . They could potentially be used in the development of new treatments for diabetes .

Antihypertensive Activity

Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antihypertensive activity . They could potentially be used in the treatment of high blood pressure .

Anti-inflammatory Activity

1,3,4-Thiadiazole compounds have been found to exhibit anti-inflammatory activity . They could potentially be used in the treatment of inflammatory diseases .

Antiviral Activity

Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antiviral activity . They could potentially be used in the development of new antiviral drugs .

DNA Binding

1,3,4-Thiadiazole compounds have been found to interact with calf thymus-DNA (CT-DNA), as investigated by UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .

Direcciones Futuras

The future directions for “Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” and similar compounds could involve further exploration of their therapeutic potential. Given the wide range of activities demonstrated by 1,3,4-thiadiazole derivatives, these compounds could be promising candidates for the development of new drugs .

Mecanismo De Acción

Target of Action

For instance, compounds containing a 1,3,4-thiadiazol-2-yl moiety have been reported to inhibit enzymes such as glutaminase .

Mode of Action

The presence of a methoxy group and a thiadiazolyl group could potentially enhance the compound’s ability to form these interactions .

Biochemical Pathways

Compounds with similar structures have been reported to interfere with glutamine metabolism, a critical pathway in certain types of cancer cells .

Result of Action

Based on the reported effects of similar compounds, it could potentially inhibit the growth of certain types of cancer cells by interfering with glutamine metabolism .

Propiedades

IUPAC Name |

lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCECFGZALBKLPH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(S1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5LiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)